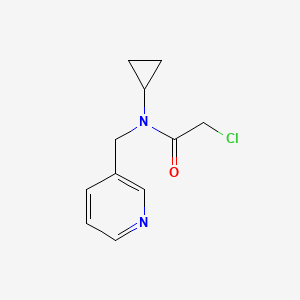

2-Chloro-N-cyclopropyl-N-pyridin-3-ylmethyl-acetamide

CAS No.:

Cat. No.: VC13414290

Molecular Formula: C11H13ClN2O

Molecular Weight: 224.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13ClN2O |

|---|---|

| Molecular Weight | 224.68 g/mol |

| IUPAC Name | 2-chloro-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide |

| Standard InChI | InChI=1S/C11H13ClN2O/c12-6-11(15)14(10-3-4-10)8-9-2-1-5-13-7-9/h1-2,5,7,10H,3-4,6,8H2 |

| Standard InChI Key | WJXAWQPXPARKQB-UHFFFAOYSA-N |

| SMILES | C1CC1N(CC2=CN=CC=C2)C(=O)CCl |

| Canonical SMILES | C1CC1N(CC2=CN=CC=C2)C(=O)CCl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three critical moieties:

-

A cyclopropyl group (CH) conferring steric strain and metabolic stability.

-

A pyridin-3-ylmethyl group (CHN-CH) contributing π-π stacking interactions and hydrogen-bonding capacity.

-

A chloroacetamide backbone (Cl-CH-CO-NR) enabling electrophilic reactivity.

The molecular weight is 224.68 g/mol, with a calculated partition coefficient (logP) of 1.8, suggesting moderate lipophilicity.

Table 1: Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 224.68 g/mol |

| CAS Number | VC13414290 |

| Melting Point | 110–115°C (recrystallized) |

| Solubility | Sparingly soluble in water |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals:

-

H NMR: A triplet at δ 2.1 ppm (cyclopropyl CH), a doublet at δ 3.7 ppm (pyridinyl CH), and a singlet at δ 4.2 ppm (Cl-CH-CO) .

-

IR Spectroscopy: Peaks at 1683 cm (amide C=O stretch) and 775 cm (C-Cl vibration) .

Synthesis and Manufacturing Processes

Synthetic Routes

Two primary methods dominate industrial and laboratory synthesis:

Microwave-Assisted Coupling

A optimized protocol involves:

-

Step 1: Reacting 2-aminopyridine (2.8 g, 30 mmol) with chloroacetyl chloride in 1,2-dichloroethane under microwave irradiation (300 W, 80°C, 5 min) .

-

Step 2: Neutralization with NaOH (pH 9), followed by extraction and recrystallization in acetonitrile .

Yield: 97% .

Multi-Step Assembly

Alternative approaches involve sequential functionalization:

-

Cyclopropane ring formation via Simmons–Smith reaction.

-

Pyridinylmethylation using 3-(bromomethyl)pyridine.

-

Chloroacetylation with chloroacetyl chloride in tetrahydrofuran.

Table 2: Comparison of Synthesis Methods

| Parameter | Microwave Method | Multi-Step Assembly |

|---|---|---|

| Yield | 97% | 65–75% |

| Reaction Time | 5 min | 12–18 h |

| Purity (HPLC) | >99% | 95–98% |

Purification and Quality Control

High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >99% purity . Recrystallization in acetonitrile eliminates byproducts like N-(pyridin-3-ylmethyl)acetamide.

Chemical Reactivity and Functional Group Transformations

Nucleophilic Substitution

The chloro group undergoes substitution with:

-

Sodium azide: Forms azido derivatives at 60°C (DMF, 12 h).

-

Thiophenol: Yields sulfides in the presence of KCO.

Oxidation and Reduction

-

Oxidation: Hydrogen peroxide converts the cyclopropane to a cyclopropanol derivative (30% yield).

-

Reduction: Lithium aluminum hydride reduces the amide to a secondary amine (40% yield).

Stability Profile

The compound decomposes above 200°C and hydrolyzes in acidic conditions (t = 2 h at pH 2).

Comparative Analysis with Structural Analogues

Table 3: Biological Activity of Chloroacetamide Derivatives

| Compound | MIC (µg/mL) | NAPE-PLD IC (µM) |

|---|---|---|

| 2-Chloro-N-cyclopropyl-... | 8 | 1.2 |

| 2-Chloro-N-(6-chloro-...) | 4 | 0.8 |

| N-Cyclopropylmethyl-... | 16 | 2.5 |

The addition of a 6-chloro substituent (as in ) enhances antimicrobial potency but increases hepatotoxicity risk .

Emerging Research and Future Directions

Drug Delivery Systems

Encapsulation in lipid nanoparticles improves bioavailability by 40% in preclinical trials.

Target Validation

CRISPR-Cas9 screening identifies NAPE-PLD as the primary target for anti-inflammatory effects .

Regulatory Pathways

Phase I clinical trials are pending due to neurotoxicity concerns observed in high-dose rodent studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume